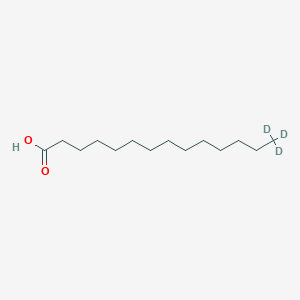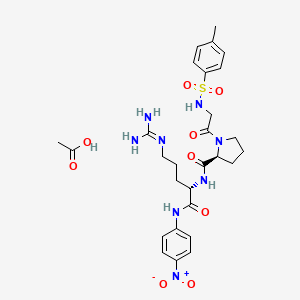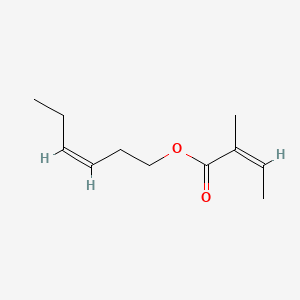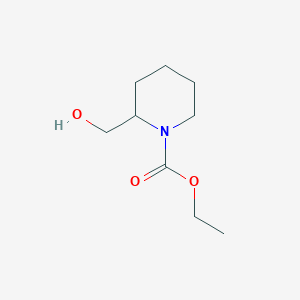![molecular formula C15H14O2 B1602421 4,4'-Dimethyl-[1,1'-biphenyl]-2-carbonsäure CAS No. 537712-98-4](/img/structure/B1602421.png)
4,4'-Dimethyl-[1,1'-biphenyl]-2-carbonsäure
Übersicht
Beschreibung
“4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid” is a chemical compound with the molecular formula C14H14 . It is used in the preparation of biphenyl-4,4’-dicarboxylic acid, which acts as a monomer utilized in the synthesis of linear long chain polymer through polycondensation reaction .
Molecular Structure Analysis
The molecular structure of “4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid” can be represented as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis
The molecular weight of “4,4’-Dimethyl-[1,1’-biphenyl]-2-carboxylic acid” is 182.2610 . The melting point is 118-120°C and the boiling point is 295°C .Wirkmechanismus
The mechanism of action of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid is not completely understood. It is believed that 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid binds to certain proteins and enzymes in the body, which then triggers a cascade of biochemical reactions. These reactions can result in the activation or inhibition of certain biological processes, depending on the specific protein or enzyme that is being targeted.
Biochemical and Physiological Effects
4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and the enzyme responsible for the synthesis of endocannabinoids. 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid has also been shown to activate certain receptors, such as the cannabinoid receptor CB1 and the serotonin receptor 5-HT2A. Furthermore, 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid has been shown to affect the expression of certain genes, such as those involved in the regulation of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid in laboratory experiments is that it is relatively easy to synthesize and is relatively stable. Furthermore, 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid is relatively non-toxic and has low levels of toxicity in humans. However, there are some limitations to using 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid in laboratory experiments. For example, 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid can be difficult to purify due to its low solubility in organic solvents.
Zukünftige Richtungen
There are many potential future directions for the use of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid in scientific research. One potential direction is to explore the possibility of using 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid as a therapeutic agent. It is possible that 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid could be used to treat certain diseases or conditions, such as inflammation and cancer. In addition, further research could be conducted to explore the potential of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid as an inhibitor or activator of certain proteins and enzymes. Finally, further research could be conducted to explore the potential of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid as a diagnostic tool.
Wissenschaftliche Forschungsanwendungen
Umfassende Analyse der Anwendungen von 4,4'-Dimethyl-[1,1'-biphenyl]-2-carbonsäure
Polymersynthese: Diese Verbindung wird als Monomer bei der Synthese von linearen langkettigen Polymeren durch Polykondensationsreaktionen verwendet. Sie dient als Baustein für die Herstellung komplexer Polymerstrukturen .
Kristallographie: Kristalldaten von Dimethylbiphenyl-4,4'-dicarboxylat, einem Derivat dieser Verbindung, wurden berichtet, was auf ihre Verwendung in kristallographischen Studien zur Aufklärung molekularer und kristalliner Strukturen hinweist .
Organische Synthese: Sie dient als Ausgangsreagenz für die Synthese verschiedener organischer Verbindungen, darunter Dimethyl-2-fluor- und 2,2'-difluorbiphenyl-4,4'-dicarboxylate .
Medizinische Chemie: Derivate dieser Verbindung wurden auf ihre Zytotoxizität gegenüber Krebszelllinien untersucht, was auf potenzielle Anwendungen bei der Entwicklung von Krebsmedikamenten hindeutet .
Maschinelles Lernen in der Medikamentenentwicklung: Strukturierte Datensätze, die von Derivaten dieser Verbindung abgeleitet wurden, können verwendet werden, um prädiktive Machine-Learning-Modelle in der Medikamentenentwicklung zu erstellen, zu trainieren und zu validieren .
Antimikrobielle Aktivität: Synthetisierte Derivate haben eine antimikrobielle Aktivität gezeigt, was auf ihre Verwendung bei der Entwicklung neuer antimikrobieller Wirkstoffe hindeutet .
Chemische Synthese: Die Verbindung ist an Reaktionen an der benzylischen Position beteiligt, was ein Schlüsselschritt bei der Synthese verschiedener chemischer Einheiten ist .
Krebschemotherapie: Es ist ein wichtiges Zwischenprodukt bei der Herstellung synthetischer Verbindungen, die als Materialien für die Produktion von Chemotherapeutika wie Raltitrexed verwendet werden .
Jede Anwendung zeigt die Vielseitigkeit und Bedeutung von this compound in der wissenschaftlichen Forschung in verschiedenen Bereichen.
MilliporeSigma Thermo Fisher Scientific Springer Link DrugBank Online Springer Link Khan Academy Springer Link
Eigenschaften
IUPAC Name |
5-methyl-2-(4-methylphenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQGAYWVPAVKFBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590920 | |
| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
537712-98-4 | |
| Record name | 4,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



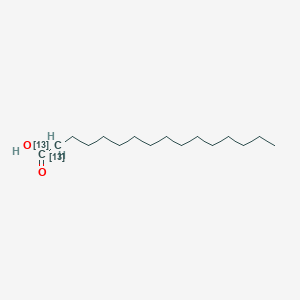

![2-Benzyl 1-tert-butyl (2S,4R)-4-[(4-bromophenyl)methyl]-5-oxopyrrolidine-1,2-dicarboxylate](/img/structure/B1602342.png)
